molecular formula C6H14O2S2 B088884 3,6-Dioxa-1,8-octanedithiol CAS No. 14970-87-7

3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884
CAS No.: 14970-87-7
M. Wt: 182.3 g/mol
InChI Key: HCZMHWVFVZAHCR-UHFFFAOYSA-N
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Description

3,6-Dioxa-1,8-octanedithiol, also known as 3,6-Dioxa-1,8-octane-dithiol, is a dithiol compound with the molecular formula C6H14O2S2 and a molecular weight of 182.30 g/mol . This compound is characterized by the presence of two thiol groups (-SH) and two ether linkages (-O-), making it a versatile reagent in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 3,6-Dioxa-1,8-octanedithiol are dithiol compounds . It has been used as a model compound for the active sites of thioredoxins . Thioredoxins are proteins that play a crucial role in many biological processes, particularly in the formation of intramolecular disulfide bonds .

Mode of Action

this compound interacts with its targets through oxidation . A Pt(IV) complex has been used to study the oxidations of dithiol compounds by this compound . The oxidation products were characterized as ten- and six-membered ring compounds for this compound and dl-dithiothreitol (DTT), respectively, both containing an intramolecular disulfide bond .

Biochemical Pathways

The oxidation of dithiols by this compound affects the formation of intramolecular disulfide bonds . These bonds are very important in peptides and proteins and play crucial roles in many biological processes . The formation of these bonds has been of interest for the preparation of pharmaceuticals and fine chemicals .

Pharmacokinetics

It is known to be slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of cyclic disulfides . These cyclic disulfides are formed rapidly and quantitatively, making this compound an efficient reagent for this purpose .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction conditions can affect the structure of poly (this compound) made by Reversible Radical Recombination Polymerization (R3P) using triethylamine (TEA), H2O2, and air .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dioxa-1,8-octanedithiol can be synthesized through the reaction of ethylene glycol with thiourea followed by hydrolysis. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxa-1,8-octanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxa-1,8-octanedithiol is unique due to its dual thiol groups, which provide strong nucleophilic and reducing properties. This makes it particularly effective in forming disulfide bonds and participating in redox reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZMHWVFVZAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044588
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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CAS No.

14970-87-7, 68865-60-1
Record name 2,2′-(Ethylenedioxy)diethanethiol
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Record name PEG dithiol
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Record name Triethylene glycol dimercaptan
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Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
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Record name 2,2'-[1,2-ethanediylbis(oxy)]bis(ethanethiol)
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Record name TRIETHYLENE GLYCOL DIMERCAPTAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and key properties of DODT?

A1: DODT (C6H14O2S2) possesses a linear structure with a molecular weight of 182.3 g/mol. It features two terminal thiol (-SH) groups connected by a flexible ethoxy-ethylene-ethoxy chain. This structure grants DODT unique reactivity and makes it a valuable building block in various chemical reactions.

Q2: How does DODT perform under different conditions, and what are its main applications?

A2: DODT exhibits good stability in a range of organic solvents. Its two thiol groups readily participate in thiol-ene click reactions, making it a highly sought-after reagent for synthesizing functional polymers, bioconjugates, and dendrimers [, ]. Furthermore, DODT has been investigated as a potential non-malodorous substitute for traditional thiol scavengers in Fmoc-based peptide synthesis [, ].

Q3: What challenges are associated with using DODT in peptide synthesis?

A3: While generally effective, DODT can lead to an undesirable alkylation by-product when used as a scavenger during the acidic cleavage of methionine-containing peptides from solid supports []. This side reaction can be mitigated by replacing DODT with ethanedithiol or using methionine sulfoxide as an alternative to methionine in the peptide sequence [].

Q4: Can DODT be utilized in catalytic applications?

A4: While not directly acting as a catalyst, DODT serves as a crucial building block for creating complex molecules with potential catalytic activities. For example, DODT can be incorporated into macrocyclic structures like bis-dithiamacrocycles, which exhibit interesting coordination behaviors with metal ions []. These metal complexes could potentially act as catalysts in various chemical transformations.

Q5: How have computational techniques contributed to our understanding of DODT?

A5: Computational studies have been instrumental in understanding the behavior of polymers synthesized using DODT. For instance, researchers investigated the viscosity properties of cyclic poly(3,6-dioxa-1,8-octanedithiol) (RDODT) in relation to its molecular weight []. These studies shed light on the unique behavior of cyclic polymers compared to their linear counterparts and provided insights into the factors influencing their physical properties.

Q6: How can the stability and solubility of DODT be enhanced for specific applications?

A6: DODT's stability and solubility can be influenced by factors such as pH, temperature, and solvent polarity. While generally stable in organic solvents, its thiol groups are susceptible to oxidation, especially in alkaline environments. Specific formulation strategies, such as incorporating antioxidants or using protective packaging, might be necessary to improve its long-term stability. Further research is required to fully understand and optimize the stability of DODT-containing formulations.

Q7: What are the safety considerations and analytical techniques relevant to DODT?

A7: While DODT offers a less pungent alternative to other thiols, its safety profile and environmental impact require careful consideration. Standard safety regulations for handling and disposal of chemicals should be strictly followed. Analytical techniques like HPLC and mass spectrometry are commonly employed to monitor DODT's purity, stability, and presence in reaction mixtures [, ].

Q8: How is DODT used in the synthesis of polymers?

A8: DODT's ability to participate in thiol-ene click reactions makes it a valuable building block for synthesizing well-defined polymers with tailored properties. For instance, researchers have utilized DODT to create functionalized polyester nanoparticles via controlled intermolecular chain crosslinking []. By adjusting the reaction conditions and incorporating other monomers, diverse polymers with specific applications can be designed.

Q9: Are there any examples of DODT being used to create functional materials?

A9: DODT has shown promise in the development of advanced materials, such as single-ion conducting polymer electrolytes (SIPEs) for lithium-ion batteries []. By incorporating DODT into a poly(vinylidienefluoride) (PVDF) matrix, researchers created a flexible SIPE membrane with high ionic conductivity and excellent mechanical strength []. These properties make it a promising candidate for enhancing the safety and performance of lithium metal batteries.

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